molecular formula C8H15NO2 B15278903 2-Ethylpiperidine-4-carboxylic acid

2-Ethylpiperidine-4-carboxylic acid

Cat. No.: B15278903
M. Wt: 157.21 g/mol
InChI Key: JGOYCLHAZHULFV-UHFFFAOYSA-N
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Description

2-Ethylpiperidine-4-carboxylic acid is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylpiperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable dicarboxylic acid derivative, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Ethylpiperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylpiperidine-4-carboxylic acid is unique due to its specific structural features and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological activities and industrial applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-ethylpiperidine-4-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-7-5-6(8(10)11)3-4-9-7/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

JGOYCLHAZHULFV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CCN1)C(=O)O

Origin of Product

United States

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